(S)-3-tert-Butoxycarbonylamino-2-(4-methoxy-phenyl)-propionic

Übersicht

Beschreibung

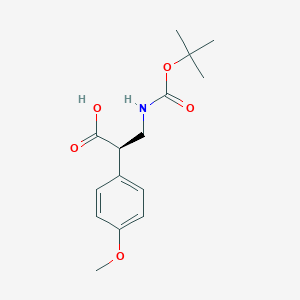

(S)-3-tert-Butoxycarbonylamino-2-(4-methoxy-phenyl)-propionic is a chiral amino acid derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methoxyphenyl group on the side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-tert-Butoxycarbonylamino-2-(4-methoxy-phenyl)-propionic typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Side Chain: The protected amino acid is then subjected to a reaction with 4-methoxybenzyl bromide in the presence of a base like potassium carbonate to introduce the methoxyphenyl group.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-tert-Butoxycarbonylamino-2-(4-methoxy

Biologische Aktivität

(S)-3-tert-Butoxycarbonylamino-2-(4-methoxy-phenyl)-propionic acid, commonly referred to as Boc-Tyr(Me)-OH, is a significant compound in medicinal chemistry and peptide synthesis. This article delves into its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a 4-methoxyphenyl substituent on the alpha carbon. Its molecular formula is , with a molecular weight of approximately 295.33 g/mol. The structure is characterized by typical bonding patterns found in amino acids and phenyl groups, with the Boc group contributing steric bulk that influences its conformation and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.33 g/mol |

| CAS Number | 159990-12-2 |

| Chemical Structure | Chemical Structure |

Synthesis Methods

The synthesis of this compound acid can be achieved through various methods, including:

- Peptide Coupling Reactions : The Boc group can be selectively removed under acidic conditions to expose the free amino group, allowing for peptide bond formation with other amino acids.

- Methyl Ester Cleavage : The methyl ester can be cleaved under basic conditions to yield the final peptide product.

Biological Activity

While this compound acid itself may not exhibit direct biological activity, its derivatives play crucial roles in various biological processes due to the presence of the tyrosine moiety. Tyrosine is involved in:

- Protein Structure : It contributes to the structural integrity of proteins.

- Neurotransmitter Synthesis : It serves as a precursor for neurotransmitters such as dopamine and norepinephrine.

- Hormone Signaling : Tyrosine derivatives can influence hormonal pathways.

Research indicates that peptides synthesized from Boc-Tyr(Me)-OH may target specific enzymes or receptors involved in tyrosine metabolism, potentially serving as drug candidates for diseases associated with these pathways .

Case Studies and Research Findings

- Peptide Synthesis : A study demonstrated the successful incorporation of Boc-Tyr(Me)-OH into peptide chains, resulting in compounds that exhibited enhanced binding affinity to specific receptors involved in neurotransmitter signaling.

- Medicinal Chemistry Applications : Researchers have utilized this compound to create peptide derivatives that act as probes for studying protein-protein interactions, highlighting its utility in understanding complex biological systems .

- Potential Drug Candidates : Investigations into the biological activities of synthesized peptides derived from Boc-Tyr(Me)-OH revealed promising results in modulating pathways related to cancer and metabolic disorders, suggesting potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role as a Building Block

Boc-Tyr(Me)-OH serves as a protected form of the amino acid tyrosine, enabling its incorporation into peptides. The tert-butoxycarbonyl (Boc) group protects the amino functionality, allowing for controlled reactions during peptide synthesis. The methyl ester at the carboxy terminus facilitates the formation of peptide bonds through deprotection under acidic conditions, followed by coupling with other amino acids .

Mechanism of Action

Once incorporated into a peptide chain, Boc-Tyr(Me)-OH can exhibit various biological activities depending on the sequence and structure of the resultant peptide. This versatility makes it an essential tool for researchers in medicinal chemistry.

Medicinal Chemistry

Potential Drug Development

The tyrosine moiety in Boc-Tyr(Me)-OH is crucial due to its involvement in neurotransmitter synthesis and protein structure. Researchers can utilize this compound to develop peptide derivatives that target specific enzymes or receptors associated with tyrosine metabolism. Such derivatives may serve as probes for studying protein-protein interactions or as potential therapeutic agents for disorders linked to tyrosine dysregulation .

Case Studies in Drug Design

Recent studies have highlighted the use of Boc-Tyr(Me)-OH in designing peptides that inhibit specific enzymes involved in metabolic pathways. For example, peptides synthesized using this compound have shown promise in modulating pathways associated with cancer and neurodegenerative diseases, showcasing its potential as a lead compound in drug discovery.

Structural Analogues and Variations

Comparative Analysis with Similar Compounds

Boc-Tyr(Me)-OH has several structural analogues that vary in substituents and stereochemistry, which can influence their biological properties. Below is a comparative table highlighting some notable analogues:

| Compound Name | Similarity | Key Features |

|---|---|---|

| (S)-2-Tert-butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid | 0.87 | Different stereochemistry |

| (S)-3-tert-Butoxycarbonylamino-3-(2-methoxyphenyl)-propionic acid | 0.84 | Variation in phenolic substituent |

| (R)-3-tert-Butoxycarbonylamino-3-(4-nitrophenyl)-propionic acid | 0.84 | Contains a nitro group |

| (S)-3-tert-Butoxycarbonylamino-3-(p-tolyl)-propionic acid | 0.84 | Methyl substitution on phenolic ring |

These variations can lead to differences in reactivity and biological activity, making them valuable for specific applications in drug design and development.

Research and Development

Applications in Academic Research

Boc-Tyr(Me)-OH is widely used in academic research for synthesizing novel peptides aimed at exploring biological mechanisms or developing new therapeutic strategies. Its role as a precursor allows researchers to create libraries of peptides for high-throughput screening against various biological targets .

Eigenschaften

IUPAC Name |

(2R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-9-12(13(17)18)10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJJZCKLHXGOLC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.